cis-Resveratrol 3-O-glucuronide chemical properties and structure
cis-Resveratrol 3-O-glucuronide chemical properties and structure
An In-depth Technical Guide to cis-Resveratrol 3-O-glucuronide
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and red wine, has garnered significant scientific interest for its potential health benefits.[1] However, its therapeutic efficacy is often limited by low oral bioavailability due to rapid and extensive metabolism in the body.[2][3] The primary metabolic pathways involve glucuronidation and sulfation, leading to the formation of various conjugates.[4][5] Among these, resveratrol glucuronides are major metabolites found in plasma and urine after resveratrol consumption.[6][7]
This guide focuses on a specific, crucial metabolite: cis-Resveratrol 3-O-β-D-glucuronide . While the trans-isomer of resveratrol is the most common form in nature and the most studied, it can isomerize to the cis-form when exposed to heat or UV light.[1] The subsequent metabolism of cis-resveratrol leads to the formation of its own unique set of conjugates. Understanding the chemical structure, properties, and biological context of cis-Resveratrol 3-O-glucuronide is paramount for researchers in pharmacology, drug metabolism, and nutraceutical development to accurately interpret pharmacokinetic studies and elucidate the complete biological activity profile of resveratrol.
This document provides a comprehensive overview of the core chemical properties, structure, metabolic formation, and analytical methodologies pertinent to cis-Resveratrol 3-O-glucuronide, designed for scientists and professionals in the field.
Chemical Structure and Physicochemical Properties
cis-Resveratrol 3-O-glucuronide is a stilbenol glycoside.[8][9] Its structure consists of the cis-resveratrol aglycone attached to a β-D-glucopyranosiduronic acid (glucuronic acid) moiety at the hydroxyl group on position 3 via an O-glycosidic bond.[8]
IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid[8]
The addition of the highly polar glucuronic acid group dramatically alters the physicochemical properties of the parent resveratrol molecule, primarily increasing its water solubility and molecular weight, which facilitates its systemic circulation and eventual excretion.
Table 1: Core Chemical and Physical Properties of cis-Resveratrol 3-O-glucuronide
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀O₉ | [8] |
| Molecular Weight | 404.37 g/mol (or 404.4 g/mol ) | |
| Exact Mass | 404.11073221 Da | |
| Appearance | Off-White Solid | |
| Melting Point | 118-120°C | [10] |
| Solubility | Soluble in DMSO and Methanol | [10] |
| CAS Number | 387372-23-8 | [10] |
| Hydrogen Bond Donors | 6 | [11] |
| Hydrogen Bond Acceptors | 9 | [11] |
| Rotatable Bond Count | 5 | [11] |
Metabolism and Biosynthesis: The Glucuronidation Pathway
Glucuronidation is a major phase II metabolic reaction that detoxifies and enhances the elimination of xenobiotics and endogenous compounds. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, primarily in the liver and intestines.[4][12]
The formation of resveratrol glucuronides, including the cis-3-O-isomer, proceeds as follows:
-
Isomerization: trans-Resveratrol, upon absorption or exposure to light, can convert to cis-resveratrol.
-
Enzymatic Conjugation: The UGT enzymes transfer a glucuronic acid molecule from the activated co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA), to one of the hydroxyl groups on the cis-resveratrol molecule.[4] The 3-position and 4'-position are the primary sites for glucuronidation.[4]
Studies have shown that glucuronidation is a very efficient pathway for resveratrol metabolism, with resveratrol-3-O-glucuronide often being the most abundant metabolite observed in vivo.[4][13] Interestingly, the glucuronidation of the cis-form of resveratrol is reported to be 5 to 10 times faster than that of the trans-form, which contributes to the lower bioavailability of the cis-isomer.[5]
Caption: Metabolic pathway of resveratrol to cis-Resveratrol 3-O-glucuronide.
Analytical Methodologies and Characterization
The accurate identification and quantification of cis-Resveratrol 3-O-glucuronide in biological matrices are critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[14][15]
Sample Preparation and Extraction
Due to the complexity of biological samples (e.g., plasma, urine), a robust sample preparation protocol is essential to remove interfering substances like proteins and lipids.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a representative workflow for extracting resveratrol metabolites from plasma prior to LC-MS/MS analysis. The choice of SPE sorbent and solvents must be optimized for the specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled resveratrol glucuronide) to correct for extraction variability. Acidify the sample with 20 µL of 2% formic acid to ensure analytes are in a neutral state for optimal retention on a reversed-phase sorbent.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Causality: This step activates the C18 stationary phase and removes any preservatives.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and salts. Causality: This wash step is crucial for removing matrix components that can cause ion suppression in the MS source without eluting the analytes of interest.
-
Elution: Elute the resveratrol metabolites with 1 mL of acetonitrile or methanol. Causality: The organic solvent disrupts the hydrophobic interactions between the analytes and the C18 sorbent, releasing them from the column.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis. Causality: This step concentrates the sample and ensures compatibility with the chromatographic system.
LC-MS/MS Analysis
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 30 x 2.1 mm, 3.5 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient elution is typically employed using water (A) and acetonitrile or methanol (B), both containing an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency.[16]
-
Flow Rate: A typical flow rate is around 0.25-0.4 mL/min.[16]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is optimal for detecting glucuronide conjugates, as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated.[14]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity. The precursor ion for resveratrol glucuronides is m/z 403.[14] Specific product ions are monitored for unambiguous identification and quantification.
Caption: General workflow for the analysis of resveratrol glucuronides.
Biological Significance and Pharmacokinetics
The pharmacokinetic profile of resveratrol is characterized by rapid absorption followed by extensive first-pass metabolism, leading to high circulating levels of glucuronide and sulfate conjugates, while the concentration of free resveratrol remains very low.[2][3][6]
-
Human Metabolite: cis-Resveratrol 3-O-glucuronide is a known human and mouse metabolite.[8] It has been identified in various tissues, including the liver and kidney, and in extracellular fluids.[8][17]
-
Bioactivity: Historically, glucuronides were considered inactive metabolites destined for excretion. However, a growing body of evidence suggests that some glucuronide conjugates may possess biological activity themselves or can act as a circulating reservoir, being deconjugated back to the parent aglycone by β-glucuronidase enzymes at specific tissue sites.[18][19] While resveratrol itself has shown strong synergistic anti-HIV activity in some studies, the glucuronide metabolites did not exhibit the same effect in vitro.[19] However, their potential for in vivo conversion back to active resveratrol remains a critical area of research.[19]
Synthesis and Availability
For research purposes, obtaining pure analytical standards of cis-Resveratrol 3-O-glucuronide is essential for method validation and biological testing. Chemical synthesis provides a reliable source for these compounds.
Several synthetic routes have been developed, often involving:[18][20][21]
-
Selective Protection: Protecting the hydroxyl groups on resveratrol that are not the target for glycosylation.
-
Glycosylation: Reacting the partially protected resveratrol with an activated glucuronic acid donor, such as a trichloroacetimidate derivative.[20][21]
-
Deprotection: Removing the protecting groups to yield the final glucuronide product.
These synthetic standards are commercially available from specialized chemical suppliers, which is crucial for the standardization of analytical and biological assays.
Conclusion
cis-Resveratrol 3-O-glucuronide is a pivotal metabolite in the complex pharmacokinetic journey of resveratrol. Its formation via rapid UGT-mediated conjugation significantly influences the bioavailability and systemic exposure of the parent compound. While often viewed as an inactivation product, its potential role as a circulating precursor to active resveratrol warrants further investigation. A thorough understanding of its chemical properties, metabolic pathway, and analytical quantification, as detailed in this guide, is indispensable for researchers aiming to fully unravel the therapeutic potential of resveratrol and its metabolites in drug development and clinical nutrition.
References
-
PubChem. (n.d.). Cis-Resveratrol 3-O-glucuronide. National Center for Biotechnology Information. Retrieved from [Link]
-
Amsalem, E., et al. (2013). Practical preparation of resveratrol 3-O-β-D-glucuronide. Synthetic Communications, 43(10), 1353-1359. Retrieved from [Link]
-
Rotches-Ribalta, M., et al. (2012). Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets. Pharmacological Research, 66(5), 375-382. Retrieved from [Link]
-
Jian, T., et al. (2021). Intestinal pharmacokinetics of resveratrol and regulatory effects of resveratrol metabolites on gut barrier and gut microbiota. Food Chemistry, 357, 129532. Retrieved from [Link]
-
All-Natural, A. S., et al. (2014). A concise synthesis of glucuronide metabolites of urolithin-B, resveratrol, and hydroxytyrosol. Molecules, 19(9), 13748-13761. Retrieved from [Link]
-
Singh, C. K., et al. (2013). Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies. Journal of Chromatography B, 928, 60-67. Retrieved from [Link]
-
Bralley, E. E., et al. (2012). Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences. Drug Metabolism Letters, 6(3), 155-162. Retrieved from [Link]
-
Stachulski, A. V., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers, 11(2), 263-272. Retrieved from [Link]
-
Roberts, D. M., et al. (2009). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Chromatography B, 877(29), 3673-3680. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). cis-Resveratrol 3-O-glucuronide. International Agency for Research on Cancer. Retrieved from [Link]
-
Maier-Salamon, A., et al. (2011). Hepatic Glucuronidation of Resveratrol: Interspecies Comparison of Enzyme Kinetic Profiles in Human, Mouse, Rat, and Dog. Drug Metabolism and Disposition, 39(4), 561-565. Retrieved from [Link]
-
Asensi, M., et al. (2002). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Molecular Nutrition & Food Research, 46(3), 159-165. Retrieved from [Link]
-
Ramírez-Garza, R. E., et al. (2018). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative Medicine and Cellular Longevity, 2018, 1239481. Retrieved from [Link]
-
Rauf, A., et al. (2018). Metabolism and pharmacokinetics of resveratrol and pterostilbene. Journal of Basic and Clinical Physiology and Pharmacology, 29(2), 127-133. Retrieved from [Link]
-
Hoshino, Y., et al. (2018). Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid. Journal of Pharmacy and Pharmacology, 70(11), 1503-1510. Retrieved from [Link]
-
Kapetanovic, I. M., et al. (2010). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 593-601. Retrieved from [Link]
-
Lu, D., et al. (2003). Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity. Journal of Natural Products, 66(12), 1584-1590. Retrieved from [Link]
-
Nielson, D. S., et al. (2012). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 17(9), 10784-10804. Retrieved from [Link]
-
Human Metabolome Database. (2012). cis-Resveratrol 3-O-glucuronide (HMDB0041711). Retrieved from [Link]
-
De Santi, C., et al. (2000). Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver. Xenobiotica, 30(11), 1047-1054. Retrieved from [Link]
-
PhytoHub. (n.d.). Publications for the metabolite cis-Resveratrol-3-O-glucuronide with food phytochemical Resveratrol (trans-). Retrieved from [Link]
-
Stachulski, A. V., et al. (2023). Convenient Syntheses of trans-Resveratrol 3-O and 4´-O-β-D-Glucuronides and a Study of their Aqueous Stability. Organic & Biomolecular Chemistry, 21(48), 9906-9915. Retrieved from [Link]
-
PubChem. (n.d.). Resveratrol 3-O-glucuronide. National Center for Biotechnology Information. Retrieved from [Link]
-
Boocock, D. J., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 848(2), 182-187. Retrieved from [Link]
-
Jagwani, S., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-9. Retrieved from [Link]
-
Mishra, D., et al. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Current Pharmaceutical Analysis, 21(1). Retrieved from [Link]
-
PubChem. (n.d.). cis-Resveratrol 4'-O-glucuronide. National Center for Biotechnology Information. Retrieved from [Link]
-
PhytoHub. (n.d.). Showing entry for resveratrol-3-O-glucuronide. Retrieved from [Link]
-
Stachulski, A. V., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers, 11(2), 263-272. Retrieved from [Link]
-
PubChem. (n.d.). Resveratrol. National Center for Biotechnology Information. Retrieved from [Link]
-
Johnson, J. J., et al. (2011). Enhancing the bioavailability of resveratrol by combining it with piperine. Molecular Nutrition & Food Research, 55(8), 1169-1176. Retrieved from [Link]
Sources
- 1. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal pharmacokinetics of resveratrol and regulatory effects of resveratrol metabolites on gut barrier and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cis-Resveratrol 3-O-glucuronide | C20H20O9 | CID 29986850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exposome-Explorer - cis-Resveratrol 3-O-glucuronide (Compound) [exposome-explorer.iarc.fr]
- 10. dev.usbio.net [dev.usbio.net]
- 11. phytohub.eu [phytohub.eu]
- 12. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol 3-O-glucuronide | C20H20O9 | CID 5273285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 19. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A concise synthesis of glucuronide metabolites of urolithin-B, resveratrol, and hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
